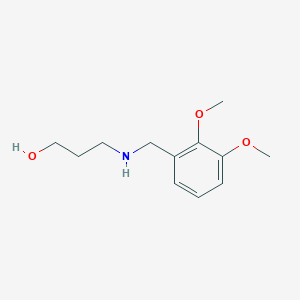

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGOETVDFBNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378184 | |

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137788-51-3 | |

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, two primary strategic disconnections are considered: one at the amine linkage and the other at the alcohol functionality.

Disconnection at the Amine Linkage

The most logical and common retrosynthetic disconnection for this compound is at the C-N bond of the secondary amine. This bond can be disconnected in two ways, leading to two distinct sets of synthons and their corresponding synthetic equivalents.

Disconnection 'a': Breaking the bond between the nitrogen and the benzylic carbon suggests a reaction between 2,3-dimethoxybenzyl cation synthon and a 3-aminopropan-1-ol anion synthon. The practical synthetic equivalents for these synthons would be 2,3-dimethoxybenzaldehyde (B126229) and 3-amino-1-propanol via a reductive amination pathway, or a 2,3-dimethoxybenzyl halide and 3-amino-1-propanol via a nucleophilic substitution reaction.

Disconnection 'b': Alternatively, disconnecting the bond between the nitrogen and the propyl chain generates a 2,3-dimethoxybenzylamine anion synthon and a 3-hydroxypropyl cation synthon. The corresponding synthetic equivalents would be 2,3-dimethoxybenzylamine and a 3-halopropan-1-ol or another propane-1,3-diol derivative with a suitable leaving group at one of the hydroxyl positions.

Disconnection at the Alcohol Functionality

While less common for this specific target, a disconnection involving the alcohol functionality could be envisioned. This would involve a more complex multi-step synthesis, potentially starting from a precursor where the alcohol is introduced at a later stage. However, given the ready availability of starting materials containing the propanol (B110389) moiety, this is a less efficient strategy.

Convergent and Linear Synthetic Strategies

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be devised for the preparation of this compound.

Linear Synthesis: A linear approach would involve the stepwise modification of a single starting material. For instance, one could start with a protected version of 3-amino-1-propanol and introduce the 2,3-dimethoxybenzyl group, followed by deprotection.

Convergent Synthesis: A convergent strategy, which is generally more efficient, involves the separate synthesis of two key fragments that are then combined in a final step. The reaction between 2,3-dimethoxybenzaldehyde and 3-amino-1-propanol is a prime example of a convergent approach, as both starting materials are readily available and can be coupled in a single, high-yielding step.

Amination Reactions for Constructing the Benzylamino Moiety

The formation of the benzylamino linkage is the cornerstone of the synthesis of this compound. This can be achieved through two principal amination reactions.

Reductive Amination Protocols Utilizing 2,3-Dimethoxybenzaldehyde

Reductive amination is a widely used and efficient method for the formation of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) and an amine (3-amino-1-propanol), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Reaction Conditions | Advantages |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature | Mild, inexpensive, and readily available. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol or acetonitrile (B52724), slightly acidic pH (e.g., using acetic acid) | Selective for the iminium ion, can be used in the presence of the aldehyde. |

| Sodium triacetoxyborohydride (STAB) | Dichloromethane or 1,2-dichloroethane, room temperature | Mild, effective for a wide range of substrates, and does not require pH control. |

| Catalytic Hydrogenation (H₂/catalyst) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Raney Nickel | Can be a very clean reaction, with water as the only byproduct. |

Nucleophilic Substitution Reactions with Propane-1,3-diol Derivatives

An alternative approach to the benzylamino moiety is through a nucleophilic substitution reaction. This method involves the reaction of 2,3-dimethoxybenzylamine with a propane-1,3-diol derivative where one of the hydroxyl groups has been converted into a good leaving group, such as a halide (e.g., 3-bromo-1-propanol) or a sulfonate ester (e.g., 3-tosyloxy-1-propanol).

| Leaving Group | Reagent for Formation | Typical Reaction Conditions for Substitution |

| Bromide | PBr₃, CBr₄/PPh₃ | Acetonitrile or DMF, often with a non-nucleophilic base like K₂CO₃ or Et₃N. |

| Tosylate | TsCl, pyridine (B92270) | Similar to halides; acetonitrile or DMF with a base. |

This method can also be approached by reacting 3-amino-1-propanol with a 2,3-dimethoxybenzyl halide. However, this may lead to over-alkylation, producing the tertiary amine as a byproduct.

Functional Group Interconversions for the Propan-1-ol Unit

The propan-1-ol moiety is a critical component of the target molecule. Its synthesis can be achieved through several reliable functional group interconversion strategies.

A common and effective method for generating the 1-propanol group is through the reduction of a corresponding carboxylic acid or ester. This transformation can be accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) and borane (BH₃) are highly effective reagents for the reduction of carboxylic acids directly to primary alcohols. britannica.com

The reduction process with these reagents is typically robust, although they are less selective than some other reducing agents. britannica.com

A process for reducing carboxylic acids and their derivatives, including amino acids, to the corresponding amino alcohols has been developed using an alkaline boron hydride and a halogen, such as chlorine or iodine. google.com This method is designed to be economical and proceed under gentle conditions, preserving any chiral centers. google.com

A variety of reagents and protocols have been developed for the reduction of carboxylic acids and their derivatives to alcohols, as detailed in the table below.

| Reagent/Catalyst | Substrate | Product | Key Features |

| Sodium borohydride | Carboxylic acids | Alcohols | Achieved via in situ formation of hydroxybenzotriazole esters; proceeds with excellent yields in the presence of water. organic-chemistry.org |

| TiCl₄ and BH₃-NH₃ | Carboxylic acids | Alcohols | Reduces acids to alcohols at room temperature; tolerates various functional groups. organic-chemistry.org |

| SmI₂/amine/H₂O | Amides | Alcohols | Highly chemoselective direct reduction of primary, secondary, and tertiary amides; excellent functional group tolerance. organic-chemistry.org |

| Pincer ruthenium complexes | Esters and lactones | Alcohols | Utilizes atmospheric pressure of hydrogen gas; effective for aromatic, heteroaromatic, and aliphatic esters. organic-chemistry.org |

| Cobalt(II) chloride/diisopropylamine and NaBH₄ | Carboxylic esters | Alcohols | Chemoselective reduction under mild conditions. organic-chemistry.org |

An alternative and highly regioselective method for the synthesis of the propan-1-ol unit is the hydroboration-oxidation of an appropriate alkene precursor, such as allyl amine or a protected derivative.

This two-step reaction pathway provides a route to alcohols from alkenes. masterorganicchemistry.comlibretexts.org

The reaction exhibits anti-Markovnikov regioselectivity , meaning the hydroxyl group is added to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.org

The hydroboration step involves the addition of a boron-hydrogen bond across the double bond and is a stereospecific syn addition , where the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.comlibretexts.orgwikipedia.org

The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comwikipedia.org

This method is advantageous as it generally proceeds without skeletal rearrangements. libretexts.org

The mechanism involves a concerted reaction where bond breaking and formation occur simultaneously. The borane acts as a Lewis acid, accepting electrons from the electron-rich alkene. libretexts.org

Stereoselective Synthesis Approaches (If applicable for chiral analogs)

While this compound itself is not chiral, the synthesis of chiral analogs, where a stereocenter is introduced into the propan-1-ol backbone, requires stereoselective methods.

Optically active 3-amino-1-propanol derivatives can be prepared with high yield and optical purity through methods like asymmetric reduction. google.com

A method for preparing optically active 3-amino-1-propanol derivatives involves an asymmetric reduction reaction in the presence of a spiroborate ester catalyst and a hydrogen donor. google.com

The synthesis of chiral amino-derivatives can be achieved starting from optically pure β-amino-alcohols. nih.gov For instance, pyrrole-protected β-aminoalkylzinc reagents can undergo palladium-catalyzed cross-coupling reactions to produce various chiral amino-derivatives with retention of chirality. nih.gov

Asymmetric hydrogenation of enaminones and β-ketoamines using chiral catalysts has also been employed to produce optically active amino alcohols. researchgate.net

These stereoselective approaches are crucial for the synthesis of specific enantiomers of related compounds, which is often a requirement for pharmaceutical applications. google.com

Modern Catalytic Methods in the Synthesis of this compound

Modern catalytic methods, particularly those involving transition metals, have become powerful tools for the efficient and selective synthesis of complex organic molecules.

The 2,3-dimethoxybenzyl group can be synthesized or modified using metal-catalyzed cross-coupling reactions. These reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. It is a widely used method for creating carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This could be a potential route for attaching the propan-1-ol amine to the dimethoxybenzyl moiety.

Hiyama Coupling: This reaction involves the coupling of organosilicon compounds with organic halides using a transition metal catalyst, often palladium. nih.gov

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, can also be used to form carbon-oxygen or carbon-nitrogen bonds. mdpi.com For instance, a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids has been reported. mdpi.com

The combination of directed ortho metalation (DoM) with transition metal-catalyzed cross-coupling has emerged as a powerful strategy for the synthesis of highly substituted aromatic compounds. pharmaceutical-business-review.com This approach allows for the regioselective functionalization of the aromatic ring.

Organocatalytic Enhancements in Amination or Reduction Steps

The key chemical transformation in the synthesis of this compound is the formation of a new carbon-nitrogen bond via reductive amination. This process typically involves the initial formation of an imine intermediate from the reaction of 2,3-dimethoxybenzaldehyde and 3-amino-1-propanol, followed by its reduction to the desired secondary amine. Organocatalysis offers a metal-free approach to accelerate and control this reaction, providing a greener and often more selective alternative to traditional metal-based catalysts.

Several classes of organocatalysts have shown significant promise in promoting reductive amination reactions. These catalysts function by activating the imine intermediate towards reduction, typically through hydrogen bonding or by forming a more reactive iminium ion.

Thiourea-Based Catalysts: Thiourea (B124793) derivatives have emerged as effective hydrogen-bond donors for activating imines. organic-chemistry.orgacsgcipr.orgresearchgate.netconsensus.app The dual hydrogen-bond donating capacity of the thiourea moiety can stabilize the imine, rendering it more susceptible to hydride attack from a reducing agent, such as a Hantzsch ester. organic-chemistry.orgacsgcipr.orgconsensus.app This catalytic strategy is characterized by its operational simplicity and tolerance to a wide range of functional groups. organic-chemistry.org

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, derived from BINOL and other axially chiral scaffolds, are powerful Brønsted acid catalysts that can facilitate the enantioselective reduction of imines. researchgate.netnih.govuiowa.eduh-its.orgresearchgate.netprinceton.edunih.govbeilstein-journals.org While this compound is not chiral, the principles of CPA catalysis are relevant for achieving high efficiency and selectivity in the reduction step. CPAs activate the imine by protonation, forming a highly reactive iminium ion that is readily reduced. acsgcipr.org This approach has been successfully applied to a diverse spectrum of ketone and amine substrates, often yielding products in high yield and excellent enantioselectivity. researchgate.netprinceton.edunih.gov

The table below illustrates hypothetical reaction conditions for the organocatalytic synthesis of this compound based on analogous reactions reported in the literature.

| Catalyst Type | Exemplar Catalyst | Reducing Agent | Solvent | Temperature (°C) | Plausible Yield (%) |

| Thiourea | N,N'-Diphenylthiourea | Hantzsch Ester | Toluene | Room Temperature | 85-95 |

| Chiral Phosphoric Acid | (R)-TRIP | Hantzsch Ester | Dichloromethane | 25-40 | 90-98 |

Interactive Data Table

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment. For 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, the spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxybenzyl group, the two methoxy (B1213986) groups, the benzylic methylene protons, the two methylene groups of the propanol (B110389) chain, and the hydroxyl and amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the aromatic carbons, the two methoxy carbons, the benzylic carbon, and the three carbons of the propanol backbone. The carbons attached to electronegative atoms (oxygen and nitrogen) would appear at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 110 - 125 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Benzyl (B1604629) CH₂ | ~3.7 | ~50 |

| N-CH₂ (propanol) | ~2.8 | ~48 |

| CH₂ (middle of propanol) | ~1.7 | ~30 |

| CH₂-OH | ~3.6 | ~60 |

| NH | Variable | - |

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the benzyl group and the propanolamine (B44665) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which can provide insights into the molecule's conformation and stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₂H₁₉NO₃.

Table 2: HRMS Data

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|

Note: A measured value would be obtained from an actual experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide detailed structural information. A key fragmentation pathway for this molecule is the benzylic cleavage, which would result in the formation of a stable 2,3-dimethoxybenzyl cation.

Table 3: Expected MS/MS Fragmentation Data

| Fragment Ion (m/z) | Possible Structure/Loss |

|---|---|

| 151 | [C₉H₁₁O₂]⁺ (2,3-dimethoxybenzyl cation) |

| M-18 | Loss of H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed just below and above 3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether groups would result in strong absorptions in the fingerprint region, between 1050 and 1250 cm⁻¹.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 (broad) | O-H stretch | Alcohol |

| 3300 - 3400 | N-H stretch | Secondary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic Chromophore

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within the aromatic portion of this compound, specifically the 2,3-dimethoxyphenyl chromophore. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the chromophore.

For the 2,3-dimethoxy-substituted benzene (B151609) ring, the primary electronic transitions of interest are the π → π* transitions. The benzene ring contains a system of delocalized π electrons. The energy required to excite these electrons is within the ultraviolet region of the electromagnetic spectrum. The presence of the two methoxy (-OCH₃) groups, which are auxochromes, is expected to influence the absorption maxima (λmax). These electron-donating groups can interact with the π system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity, ε) compared to unsubstituted benzene.

The expected UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol (B129727), would likely exhibit characteristic absorption bands related to the electronic transitions within the 2,3-dimethoxyphenyl group. While specific experimental values are not available, a hypothetical representation of the expected data is presented in the table below.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

|---|---|---|---|

| Ethanol | ca. 270-280 | Not Determined | π → π* |

| Ethanol | ca. 220-230 | Not Determined | π → π* |

Note: The values in this table are illustrative and based on typical absorptions for similar aromatic compounds. Actual experimental data is required for confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination (If single crystals are obtainable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal structural elucidation of this compound, provided that a single crystal of suitable size and quality can be grown. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams can be used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis would yield a wealth of information, including:

Molecular Conformation: The exact spatial arrangement of the 2,3-dimethoxybenzyl group, the amino-propanol chain, and the relative orientations of all substituents.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, providing insight into the bonding within the molecule.

Intermolecular Interactions: The nature and geometry of any hydrogen bonds (e.g., involving the hydroxyl and amino groups) and other non-covalent interactions that dictate the crystal packing.

Crystal System and Space Group: Fundamental parameters that describe the symmetry and repeating unit of the crystal lattice.

As no published crystal structure for this compound is currently available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₉NO₃ |

| Formula Weight | 225.28 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z (molecules per unit cell) | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

Note: This table represents the format of data that would be generated from an X-ray crystallographic study. The values are placeholders pending experimental determination.

Mechanistic Investigations of Chemical Transformations Involving 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Reaction Mechanism Studies of the Secondary Amine Functionality

The secondary amine in 3-(2,3-dimethoxy-benzylamino)-propan-1-ol is a key reactive center, acting as a nucleophile in various reactions. The most significant of these is its N-alkylation, particularly through the ring-opening of epoxides, a crucial step in several syntheses of Carvedilol. derpharmachemica.comjocpr.com

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2) process. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbon atoms of the epoxide ring. This attack is driven by the significant ring strain of the three-membered epoxide ring. youtube.com

Mechanism of Epoxide Ring-Opening:

Nucleophilic Attack: The secondary amine nitrogen attacks one of the epoxide carbons. In asymmetrical epoxides like 4-(oxiran-2-ylmethoxy)-9H-carbazole, the attack generally occurs at the less sterically hindered carbon atom. youtube.com

Ring Opening: The attack leads to the concerted breaking of the carbon-oxygen bond of the epoxide, relieving the ring strain.

Proton Transfer: The resulting alkoxide intermediate is then protonated, typically by a solvent molecule or during an acidic workup, to yield the final β-amino alcohol product.

The direct alkylation of secondary amines can sometimes lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.org However, in syntheses like that of Carvedilol, the reaction conditions are optimized to favor the desired mono-N-alkylation. derpharmachemica.com The nucleophilicity of the secondary amine is sufficient to react with electrophiles like alkyl halides or epoxides without the need for strong bases, which could promote side reactions.

Mechanistic Pathways of the Primary Alcohol Group Reactivity

The primary alcohol (-CH₂OH) group in this compound offers another site for chemical modification, although it is generally less nucleophilic than the secondary amine. Its primary reactivity involves O-alkylation and esterification.

In the context of related syntheses, the hydroxyl group can sometimes compete with the amine in reactions. For instance, if strong bases were used, the alcohol could be deprotonated to form an alkoxide, a potent nucleophile. This could lead to undesired O-alkylation. To prevent this, synthetic strategies are often designed to exploit the superior nucleophilicity of the amine under neutral or mildly basic conditions. researchgate.net

In some synthetic routes for related compounds, the alcohol functionality is intentionally protected, for example, as an acetyl or silyl (B83357) ether. derpharmachemica.com This strategy ensures that only the amine group reacts with an incoming electrophile. The protecting group is then removed in a subsequent step to reveal the free alcohol. This approach highlights the potential for the primary alcohol to react under certain conditions, necessitating strategic control in multi-step syntheses.

Influence of the 2,3-Dimethoxy Substituents on Reaction Kinetics and Selectivity

The 2,3-dimethoxy substituents on the benzyl (B1604629) group play a crucial role in modulating the reactivity of the molecule, primarily through electronic effects. Methoxy (B1213986) groups (-OCH₃) are electron-donating groups (EDGs) due to the resonance effect (mesomeric effect), where the lone pairs on the oxygen atom can delocalize into the aromatic ring.

Electronic Effects on Amine Nucleophilicity:

Resonance Effect: The electron-donating nature of the methoxy groups increases the electron density on the benzene (B151609) ring. While this effect is strongest at the ortho and para positions, it has a minor inductive influence on the benzylic carbon and, subsequently, the nitrogen atom.

Inductive Effect: Methoxy groups also exert an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. However, for substituents like methoxy groups, the resonance effect typically outweighs the inductive effect.

The net result is a slight increase in the electron density around the nitrogen atom, enhancing its nucleophilicity compared to an unsubstituted benzylamine (B48309). This enhanced nucleophilicity can lead to faster reaction rates in N-alkylation reactions. nih.gov However, the steric bulk of the ortho-methoxy group can also play a role, potentially hindering the approach of very large electrophiles, although this is generally not a limiting factor in reactions with common reagents like epichlorohydrin (B41342) derivatives. nih.gov

| Substituent on Benzyl Ring | Electronic Effect | Effect on Amine Nucleophilicity | Expected N-Alkylation Rate |

|---|---|---|---|

| None (H) | Neutral | Baseline | Baseline |

| 2,3-Dimethoxy (-OCH₃) | Electron-Donating (Resonance) | Increased | Faster than baseline |

| 4-Nitro (-NO₂) | Electron-Withdrawing (Resonance/Inductive) | Decreased | Slower than baseline |

Hydrogen Bonding Interactions and Their Role in Reactivity

As an amino alcohol, this compound can participate in both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the alcohol group (donor) and the lone pair of the amine nitrogen (acceptor), or less commonly, between the amine hydrogen (donor) and the alcohol oxygen (acceptor). Such an interaction can create a pseudo-cyclic conformation. proquest.comarxiv.org

Intermolecular Hydrogen Bonding: Molecules can form hydrogen bonds with each other or with solvent molecules. The alcohol and amine groups can both act as hydrogen bond donors and acceptors. masterorganicchemistry.com

Computational Chemistry and Molecular Modeling Studies of 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govaun.edu.eg These calculations are performed in the gas phase to represent an isolated molecule.

By mapping the potential energy surface, DFT can also illuminate the energy landscapes of the molecule. This involves identifying transition states and intermediates for various chemical processes, which is crucial for understanding reaction mechanisms. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability, with a larger gap suggesting higher stability. nih.gov

Table 1: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p)) Note: The following data is illustrative and based on typical values for similar molecular structures, as specific experimental or computational data for this compound is not readily available in public literature.

| Parameter | Value |

|---|---|

| C-N Bond Length (benzylamine) | 1.45 Å |

| C-O Bond Length (methoxy) | 1.36 Å |

| C-O Bond Length (propanol) | 1.43 Å |

| C-N-C Bond Angle | 112.5° |

| Dihedral Angle (C-C-N-C) | 175.0° |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure analysis compared to DFT, albeit at a greater computational cost. These methods are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately predicting properties like interaction energies and reaction barriers. For this compound, ab initio calculations can provide benchmark data for validating less computationally expensive methods like DFT.

Conformational Analysis and Energy Minima Identification

The flexibility of the propanol (B110389) and benzylamino moieties in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using methods like DFT. The identification of the global minimum energy conformer is essential as it represents the most populated structure at equilibrium and is therefore critical for interpreting experimental data.

Table 2: Relative Energies of Hypothetical Conformers of this compound Note: The following data is for illustrative purposes to demonstrate the concept of conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.2 |

| 2 | 1.50 | 15.5 |

| 3 | 2.50 | 5.8 |

| 4 | 3.50 | 3.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's dynamic behavior, including conformational changes and interactions with its environment, such as a solvent. These simulations are invaluable for understanding how the solvent affects the conformational preferences and reactivity of the molecule. For instance, an MD simulation in a water box would reveal the nature and lifetime of hydrogen bonds between the propanol and amino groups with water molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts (¹H and ¹³C). epstem.net The accuracy of these predictions can be high enough to help assign signals in experimental NMR spectra. nih.gov Predicted shifts are typically compared to a reference compound, like tetramethylsilane (B1202638) (TMS).

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. DFT calculations can predict the IR spectrum of this compound, helping to assign specific vibrational modes, such as O-H, N-H, and C-O stretches, to the observed experimental bands. researchgate.nettheaic.org Calculated frequencies are often scaled to better match experimental values.

Table 3: Predicted Spectroscopic Data for this compound Note: This data is hypothetical and serves as an example of what computational predictions would entail.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 3.65 | -CH₂-OH |

| ¹³C NMR Chemical Shift (ppm) | 60.5 | -CH₂-OH |

| IR Frequency (cm⁻¹) | 3400 (broad) | O-H stretch |

| IR Frequency (cm⁻¹) | 3350 | N-H stretch |

| IR Frequency (cm⁻¹) | 1250 | C-O stretch (methoxy) |

In Silico Reactivity Predictions and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for gaining insight into reaction mechanisms. The analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution and can highlight regions of the molecule that are electron-rich or electron-poor, thus predicting sites for electrostatic interactions. nih.gov

For this compound, these in silico methods could be used to predict its susceptibility to oxidation, its pKa values, and its potential to participate in reactions such as N-alkylation or O-acylation. By modeling the entire reaction pathway, including transition states, computational studies can provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. mdpi.com

Ligand-Based Computational Approaches for Designing Analogues with Modified Interaction Profiles

Ligand-based computational chemistry offers powerful tools for the rational design of novel analogues of this compound with tailored interaction profiles. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to explore the structure-activity relationships (SAR) within a series of active compounds. By analyzing the chemical features of known active molecules, it is possible to construct predictive models that guide the synthesis of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. The primary goal of QSAR is to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of analogues of this compound, a typical 2D-QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, partial charges), and topological indices (e.g., connectivity indices).

For instance, a hypothetical QSAR study on a series of substituted benzylamino-propan-1-ol derivatives might reveal that the biological activity is positively correlated with the lipophilicity of the substituents on the benzyl (B1604629) ring and negatively correlated with their steric bulk. Such a model could be expressed through a multiple linear regression equation, which could then be used to predict the activity of unsynthesized analogues.

To illustrate, consider a hypothetical set of analogues of this compound where the substituents on the benzyl ring are varied. A QSAR model could be developed to predict their inhibitory activity (pIC50) against a specific target.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molar Refractivity | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|---|

| 1 | 2-OCH3 | 3-OCH3 | 2.15 | 65.4 | 7.8 | 7.75 |

| 2 | 2-Cl | 3-Cl | 3.05 | 62.1 | 8.2 | 8.15 |

| 3 | 2-CH3 | 3-CH3 | 2.80 | 68.9 | 7.5 | 7.52 |

| 4 | H | H | 1.70 | 55.2 | 6.9 | 6.95 |

| 5 | 2-F | 3-F | 2.00 | 56.0 | 7.3 | 7.28 |

Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and elicit a specific response. For this compound and its analogues, a pharmacophore model could be generated based on a set of structurally diverse and highly active compounds. This model might consist of features such as hydrogen bond donors (from the hydroxyl and amino groups), hydrogen bond acceptors (from the methoxy (B1213986) oxygen atoms), and a hydrophobic aromatic region (from the dimethoxybenzyl group).

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active. This approach, known as ligand-based virtual screening, can significantly accelerate the discovery of new lead compounds.

The key pharmacophoric features for a series of benzylamino-propan-1-ol derivatives could be summarized as follows:

| Feature ID | Feature Type | Description | Involved Atoms in Core Structure |

|---|---|---|---|

| HBD1 | Hydrogen Bond Donor | Primary alcohol hydroxyl group | O-H of propan-1-ol |

| HBD2 | Hydrogen Bond Donor | Secondary amine | N-H of benzylamino |

| HBA1 | Hydrogen Bond Acceptor | Oxygen of the 2-methoxy group | O of 2-OCH3 |

| HBA2 | Hydrogen Bond Acceptor | Oxygen of the 3-methoxy group | O of 3-OCH3 |

| HY/AR | Hydrophobic/Aromatic | The benzene (B151609) ring | Phenyl ring of benzyl group |

Furthermore, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by correlating the biological activity with the 3D steric and electrostatic fields surrounding the molecules. In a CoMFA study of this compound analogues, the compounds would be aligned based on a common substructure, and their steric and electrostatic fields would be calculated at various grid points. The resulting field values are then used to build a QSAR model. The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another.

These computational approaches are not mutually exclusive and are often used in a complementary fashion. For example, a pharmacophore model can be used to align molecules for a subsequent 3D-QSAR study. By integrating these ligand-based methods, medicinal chemists can gain valuable insights into the SAR of this compound and rationally design novel analogues with modified and potentially improved interaction profiles for their intended biological target.

Derivatization and Analog Synthesis from 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Chemical Modifications of the Alcohol Functionality

The primary alcohol group is a versatile handle for introducing a variety of new functional groups through several key reaction types.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and typically requires heating. libretexts.orgausetute.com.au Alternatively, for more rapid and often higher-yield reactions under milder conditions, acyl chlorides or acid anhydrides can be used. libretexts.orgbyjus.com These reactions are generally performed at room temperature or with gentle warming. libretexts.org

Etherification: The alcohol can be converted into an ether, most commonly via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form a nucleophilic alkoxide ion. This is followed by the addition of an alkyl halide (e.g., methyl iodide) to form the corresponding ether. google.comgoogle.com

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (catalyst) | Ester |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide with a suitable catalyst, will oxidize the primary alcohol directly to a carboxylic acid. d-nb.info The reaction involving hydrogen peroxide represents a greener alternative for this transformation. d-nb.info The initial oxidation product is the corresponding aldehyde, which is then rapidly oxidized further to the carboxylic acid under these strong conditions. d-nb.info

| Product Type | Typical Oxidizing Agent(s) | General Product Structure |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | 3-(2,3-Dimethoxy-benzylamino)-propanal |

| Carboxylic Acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), H₂O₂ | 3-(2,3-Dimethoxy-benzylamino)-propanoic acid |

The carbonyl derivatives produced through oxidation serve as versatile intermediates for further synthesis. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to build more complex molecular architectures. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively.

Furthermore, these carbonyl intermediates can be utilized in the synthesis of heterocyclic rings. For instance, the resulting 3-(2,3-dimethoxy-benzylamino)-propanoic acid could potentially undergo intramolecular cyclization under specific conditions to form a lactam, a cyclic amide.

Transformations of the Secondary Amine Group

The secondary amine is nucleophilic and can be readily modified through reactions with various electrophiles.

N-Alkylation: The secondary amine can be converted to a tertiary amine through the introduction of an additional alkyl group. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide). The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. Greener methods using reagents like propylene (B89431) carbonate as both the solvent and alkylating agent have also been developed for N-alkylation. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. google.com This transformation is generally robust and high-yielding.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | Amide |

As mentioned, amides are readily formed via N-acylation.

Ureas: Substituted ureas can be synthesized by reacting the secondary amine with an isocyanate (R-N=C=O). This reaction is typically an efficient addition reaction that does not require a catalyst and proceeds readily to form the N,N'-disubstituted urea (B33335) derivative. organic-chemistry.orgnih.gov

Thioureas: In a similar fashion, reaction of the secondary amine with an isothiocyanate (R-N=C=S) will yield the corresponding thiourea (B124793) derivative. This reaction also proceeds via a direct addition mechanism.

These transformations provide access to a diverse range of derivatives, enabling the systematic exploration of structure-activity relationships for this chemical scaffold.

| Target Derivative | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Addition to C=N bond |

| Thiourea | Isothiocyanate (R-N=C=S) | Addition to C=N bond |

Cyclization Reactions to Form Heterocyclic Systems

The molecular framework of 3-(2,3-dimethoxy-benzylamino)-propan-1-ol is a suitable precursor for the synthesis of nitrogen-containing heterocyclic systems, particularly substituted tetrahydroisoquinolines. These structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds. nih.govmdpi.com The Bischler-Napieralski reaction is a key method for achieving such cyclizations. wikipedia.orgnrochemistry.comorganic-chemistry.org

This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. To utilize this compound in a Bischler-Napieralski-type cyclization, the secondary amine must first be acylated. For instance, treatment with an acyl chloride (R-COCl) or anhydride ((RCO)₂O) would yield the corresponding N-acyl derivative. The choice of the acylating agent introduces a point of diversity (the 'R' group) at what will become the 1-position of the resulting dihydroisoquinoline.

Following acylation, the terminal hydroxyl group is typically converted into a better leaving group or modified to prevent interference. However, for the purpose of this discussion, we will focus on the core cyclization. The N-acylated derivative can then be treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. nrochemistry.com The electron-donating 2,3-dimethoxy groups on the benzyl (B1604629) ring activate the aromatic system, facilitating the intramolecular cyclization. The cyclization is expected to occur at the C-6 position, which is para to the 3-methoxy group and ortho to the 2-methoxy group, due to the strong activating and ortho-, para-directing nature of methoxy (B1213986) substituents.

The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which can be subsequently reduced, for example with sodium borohydride (B1222165) (NaBH₄), to the corresponding tetrahydroisoquinoline.

Table 1: Plausible Bischler-Napieralski Reaction Scheme

| Step | Reactant(s) | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | Acyl chloride (R-COCl), Triethylamine | N-acyl-3-(2,3-dimethoxy-benzylamino)-propan-1-ol | Introduction of the acyl group necessary for cyclization. |

| 2 | N-acyl-3-(2,3-dimethoxy-benzylamino)-propan-1-ol | Phosphorus oxychloride (POCl₃), Reflux | 1-Substituted-7,8-dimethoxy-3,4-dihydroisoquinoline derivative | Intramolecular cyclization to form the dihydroisoquinoline ring. |

| 3 | 1-Substituted-7,8-dimethoxy-3,4-dihydroisoquinoline derivative | Sodium borohydride (NaBH₄) | 1-Substituted-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Reduction of the imine to form the stable tetrahydroisoquinoline. |

Chemical Modifications of the 2,3-Dimethoxybenzyl Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The 2,3-dimethoxybenzyl moiety of the title compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. The combined directing effects of the 2-methoxy and 3-methoxy groups need to be considered to predict the regiochemical outcome of EAS reactions such as nitration and halogenation.

The positions on the aromatic ring are C-1 (bearing the benzylamino-propanol side chain), C-2 (methoxy), C-3 (methoxy), C-4, C-5, and C-6.

The 2-methoxy group strongly activates the ortho (C-1 and C-3, both blocked) and para (C-5) positions.

The 3-methoxy group strongly activates the ortho (C-2 and C-4) and para (C-6) positions.

Considering these effects, the most activated and sterically accessible positions for an incoming electrophile are C-6 and C-4, followed by C-5. Therefore, electrophilic substitution is expected to yield a mixture of regioisomers, with substitution at the C-6 position being highly favored due to activation from the 3-methoxy group (para) and less steric hindrance compared to C-4 (ortho to the 3-methoxy and meta to the 2-methoxy group).

Nitration: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction would introduce a nitro (-NO₂) group onto the aromatic ring, likely at the C-6 position, to form 3-(2,3-Dimethoxy-6-nitro-benzylamino)-propan-1-ol.

Halogenation: Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. nih.gov This would introduce a bromine atom onto the aromatic ring, again, with a strong preference for the C-6 position to yield 3-(6-Bromo-2,3-dimethoxy-benzylamino)-propan-1-ol. wku.edu The high degree of activation of the ring suggests that these reactions can proceed under relatively mild conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-(2,3-Dimethoxy-6-nitro-benzylamino)-propan-1-ol |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 3-(6-Bromo-2,3-dimethoxy-benzylamino)-propan-1-ol |

Demethylation Strategies and Orthogonal Protecting Group Chemistry

The two methoxy groups on the aromatic ring can be cleaved to reveal a catechol (1,2-dihydroxybenzene) moiety. This transformation can be valuable for modulating the compound's properties or for providing handles for further functionalization.

Demethylation: Complete demethylation of both methoxy groups can be achieved using strong ether-cleaving reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. This would convert the 2,3-dimethoxybenzyl group into a 2,3-dihydroxybenzyl (catechol) group.

Selective mono-demethylation is more challenging but can be a powerful tool for generating specific isomers. The relative reactivity of the two methoxy groups towards demethylating agents can be influenced by steric and electronic factors. For instance, reagents like aluminum chloride (AlCl₃) in combination with a soft nucleophile like ethanethiol (B150549) have been used for selective demethylation of polymethoxybenzenes. rsc.org Zirconium tetrachloride (ZrCl₄) has also been reported for the selective demethylation of the middle methoxy group in o-trimethoxybenzene compounds. google.com Applying such a strategy could potentially lead to the selective removal of the 2-methoxy group.

Orthogonal Protecting Group Chemistry: Once a catechol is formed, the two adjacent hydroxyl groups can be re-protected with a group that is stable under conditions used to modify other parts of the molecule. This is the essence of orthogonal protecting group strategy. For example, the newly formed catechol could be protected as a cyclic carbonate, which is stable under certain conditions but can be removed selectively. mdpi.com Alternatively, one could selectively protect one of the hydroxyl groups, leaving the other free for further reaction. This can be achieved by taking advantage of the differential acidity of the two phenolic protons. nih.gov This approach allows for the stepwise and controlled functionalization of the aromatic ring, which is crucial in the synthesis of complex molecules.

Synthesis of Conjugates and Probes Incorporating the this compound Scaffold

The functional groups present in this compound, namely the secondary amine and the primary alcohol, serve as convenient handles for the attachment of other molecular entities, such as biomolecules (e.g., antibodies), fluorescent tags, or other small-molecule drugs. nih.govnih.gov

Functionalization for Conjugation: The primary alcohol can be oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by further oxidation of the intermediate aldehyde. The resulting carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and coupled to an amine group on a target molecule, forming a stable amide bond.

Alternatively, the alcohol can be converted into other functional groups suitable for click chemistry, such as an azide (B81097) or an alkyne. For example, tosylation of the alcohol followed by substitution with sodium azide would yield an azido-functionalized scaffold. This can then be efficiently coupled to an alkyne-modified biomolecule or fluorophore via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

The secondary amine can also be used as a point of attachment. It can be acylated with a linker that has a terminal functional group for conjugation. For example, reacting the amine with a linker containing a maleimide (B117702) group would allow for subsequent conjugation to a thiol group on a protein, a common strategy in the synthesis of antibody-drug conjugates (ADCs). researchgate.net

Synthesis of Fluorescent Probes: A fluorescent probe can be synthesized by attaching a fluorophore to the this compound scaffold. For example, a fluorophore containing a carboxylic acid group could be coupled to the primary alcohol via esterification, or to the secondary amine via amidation. Alternatively, a fluorophore with a reactive group like an isothiocyanate could be directly reacted with the secondary amine to form a thiourea linkage. The 2,3-dimethoxybenzyl portion of the molecule may also influence the photophysical properties of the attached fluorophore.

Table 3: Potential Functionalization Strategies for Conjugation

| Functional Group Handle | Reaction | Reagents | Resulting Functional Group | Application |

| Primary Alcohol | Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Amide bond formation with amines. |

| Primary Alcohol | Tosylation & Azidation | 1. TsCl, Pyridine; 2. NaN₃ | Azide | Click chemistry with alkynes. |

| Secondary Amine | Acylation with linker | Maleimido-functionalized acyl chloride | Maleimide | Conjugation with thiols (e.g., on proteins). |

| Secondary Amine | Reaction with fluorophore | Fluorophore-isothiocyanate | Thiourea | Formation of a fluorescent probe. |

Structure Activity Relationship Sar Studies of 3 2,3 Dimethoxy Benzylamino Propan 1 Ol Analogues

Impact of Alkyl Chain Length and Branching in the Propan-1-ol Moiety

The three-carbon chain of the propan-1-ol moiety serves as a critical spacer between the amino group and the terminal hydroxyl group. Alterations to the length and branching of this alkyl chain can significantly affect the molecule's flexibility, lipophilicity, and ability to form optimal interactions with its biological target.

Research into related β-amino alcohol derivatives suggests that the length of the alkyl chain is a key determinant of activity. nih.govnih.gov Shortening or lengthening the chain from the optimal three carbons can lead to a decrease in potency. For instance, a two-carbon (ethanol) or a four-carbon (butanol) linker may improperly position the terminal hydroxyl group, disrupting a crucial hydrogen bond with the target receptor or enzyme.

Branching on the alkyl chain can also have a profound impact. The introduction of a methyl group at the α, β, or γ position relative to the hydroxyl group can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding site. In some cases, a branched alkyl chain can lock the molecule into a more favorable conformation for binding.

Table 1: Hypothetical SAR Data on Alkyl Chain Modifications

| Compound | Modification | Relative Potency |

| Analogue 1a | Ethylamino (2-carbon chain) | 0.5 |

| Analogue 1b | Propylamino (3-carbon chain) | 1.0 |

| Analogue 1c | Butylamino (4-carbon chain) | 0.7 |

| Analogue 1d | 2-Methylpropylamino | 0.8 |

| Analogue 1e | 1-Methylpropylamino | 0.6 |

Systematic Variation of Substituents on the Aromatic Ring

The 2,3-dimethoxy substitution pattern on the benzyl (B1604629) ring is a key feature of the parent compound. The electronic and steric properties of these substituents play a significant role in modulating the molecule's interaction with its target. Systematic variation of these substituents can provide valuable insights into the electronic requirements for optimal activity.

Table 2: Hypothetical SAR Data on Aromatic Ring Substituents

| Compound | Substitution Pattern | Relative Potency |

| Analogue 2a | 2,3-Dimethoxy | 1.0 |

| Analogue 2b | 3,4-Dimethoxy | 0.9 |

| Analogue 2c | 2,5-Dimethoxy | 0.7 |

| Analogue 2d | 2-Methoxy, 3-Hydroxy | 1.2 |

| Analogue 2e | 2,3-Dichloro | 0.4 |

Conformational Effects on Molecular Interactions

The flexibility of the propan-1-ol chain and the benzylamino linker allows the molecule to orient its key functional groups—the aromatic ring, the secondary amine, and the hydroxyl group—in a precise spatial arrangement for optimal interaction. arxiv.orgresearchgate.net The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a role in stabilizing a specific bioactive conformation. Computational modeling and spectroscopic techniques can be employed to study the preferred conformations of these analogues and correlate them with their biological activities.

Positional Isomer Effects of Dimethoxy Substituents on Activity

The specific positioning of the two methoxy (B1213986) groups on the aromatic ring at the 2- and 3-positions is likely crucial for activity. Shifting these groups to other positions, such as 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxy, would result in positional isomers with different electronic and steric properties. rsc.org

For example, a 3,4-dimethoxy substitution pattern might present a different electrostatic potential surface to the binding site compared to the 2,3-dimethoxy arrangement. Similarly, a 2,6-dimethoxy substitution could introduce significant steric hindrance around the benzylamino linker, potentially forcing the molecule into a less favorable conformation for binding. The study of these positional isomers is essential to map the steric and electronic requirements of the binding pocket.

Table 3: Hypothetical SAR Data on Dimethoxy Positional Isomers

| Compound | Dimethoxy Position | Relative Potency |

| Analogue 3a | 2,3-Dimethoxy | 1.0 |

| Analogue 3b | 2,4-Dimethoxy | 0.8 |

| Analogue 3c | 2,5-Dimethoxy | 0.6 |

| Analogue 3d | 3,4-Dimethoxy | 0.9 |

| Analogue 3e | 3,5-Dimethoxy | 0.5 |

Role of the Benzylamino Linker in Molecular Recognition

The benzylamino linker connects the substituted aromatic ring to the propan-1-ol moiety and plays a multifaceted role in molecular recognition. The secondary amine is a key hydrogen bond donor and acceptor, and its basicity can be modulated by the electronic nature of the aromatic ring substituents.

Modification of this linker, for instance, by N-methylation to a tertiary amine, would remove its hydrogen bond donating capability and could introduce steric bulk, likely leading to a significant drop in activity. Replacing the benzylamino group with other linkers, such as a phenoxy or an amide group, would alter the geometry, flexibility, and electronic properties of the molecule, providing further insights into the structural requirements for binding. These changes can fundamentally alter how the molecule interacts with its target. nih.gov

Analytical Method Development and Validation for 3 2,3 Dimethoxy Benzylamino Propan 1 Ol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol and its related impurities. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography each serve specific purposes in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary choice for the quantitative analysis and purity assessment of this compound. The presence of the aromatic ring provides a chromophore suitable for UV detection.

Method Development: The development of an HPLC method involves a systematic optimization of various parameters to achieve adequate separation of the main compound from its potential impurities and degradation products. A typical approach would involve a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The dimethoxybenzyl group and the propanolamine (B44665) structure confer a degree of polarity that makes reversed-phase chromatography an ideal separation mode. UV detection is suitable, with a wavelength selected based on the UV spectrum of the molecule, likely around 220 nm or 275 nm where the benzene (B151609) ring absorbs.

Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Interactive Data Table: HPLC Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 0.1 - 1.5 µg/mL | Method is linear across the specified range |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 0.8% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by gas chromatography is challenging. The presence of polar -OH and -NH groups can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. youtube.com

Derivatization: Common derivatization techniques include silylation and acylation. libretexts.org

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the alcohol and amine groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the compound. youtube.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine and alcohol groups to form stable, volatile esters and amides.

GC Method: Following derivatization, the sample can be analyzed using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating the derivatized compound from other volatile components.

Interactive Data Table: GC Method for Silylated Derivative

| Parameter | Proposed Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique ideal for monitoring the progress of the synthesis of this compound. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254) alongside spots of the starting materials (e.g., 2,3-dimethoxybenzaldehyde (B126229) and 3-aminopropan-1-ol). The plate is then developed in a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The polarity of the mobile phase is optimized to achieve a good separation between the reactants, intermediates, and the final product. Visualization can be achieved under UV light (254 nm) or by staining with a suitable reagent, such as ninhydrin (B49086) (for primary/secondary amines) or potassium permanganate (B83412). rsc.org

Interactive Data Table: Hypothetical TLC Reaction Monitoring

| Compound | Rf Value (Ethyl Acetate/Methanol 9:1) | Visualization Method |

| 2,3-Dimethoxybenzaldehyde | 0.85 | UV (254 nm) |

| 3-Aminopropan-1-ol | 0.15 | Ninhydrin Stain |

| This compound | 0.50 | UV & Ninhydrin |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound, particularly for in-process controls or assays where high specificity is not required. The method relies on the inherent UV absorbance of the 2,3-dimethoxyphenyl moiety.

Methodology: A standard solution of the pure compound is prepared in a suitable solvent (e.g., methanol or ethanol). The UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). For benzylamine (B48309) and its derivatives, this is typically in the range of 250-280 nm. sielc.comsielc.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the analyte in a sample solution can then be calculated using the calibration curve and the Beer-Lambert law.

Interactive Data Table: Hypothetical Calibration Data for UV Spectrophotometry

| Concentration (µg/mL) | Absorbance at 275 nm |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Purity Assessment Methodologies

Assessing the purity of this compound is essential to ensure it meets the quality standards required for its use as a pharmaceutical intermediate. arborpharmchem.com A comprehensive purity assessment involves a combination of chromatographic and other analytical techniques. chemcon.comnih.gov

Chromatographic Purity: The validated HPLC method is the primary tool for determining the purity and impurity profile. The area percentage of the main peak relative to the total area of all peaks provides a measure of purity. Impurities are quantified against a reference standard or by using relative response factors.

Water Content: The Karl Fischer titration method is the standard for determining the water content in the substance, which is a critical purity parameter. chemcon.com

Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined. chemcon.com

Heavy Metals: Testing for heavy metals is another important aspect of purity assessment for pharmaceutical materials.

Interactive Data Table: Purity Specification for this compound

| Test | Method | Acceptance Criteria |

| Assay | HPLC | 98.0% - 102.0% |

| Chromatographic Purity | HPLC | Individual Impurity: ≤ 0.1% |

| Total Impurities: ≤ 0.5% | ||

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

| Residue on Ignition | USP <281> | ≤ 0.1% |

Stability Studies under various Environmental Conditions

Stability studies are performed to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component, used to identify potential degradation products and establish the stability-indicating capability of the analytical methods. pharmatimesofficial.comwisdomlib.orgapicule.com

Forced Degradation: The compound is subjected to stress conditions more severe than those used for accelerated stability testing. psu.edupharmaguideline.com The validated HPLC method is then used to analyze the stressed samples to separate the main peak from any degradation products formed.

Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80 °C).

The results from these studies help in determining the intrinsic stability of the molecule, its degradation pathways, and are crucial for developing appropriate storage and handling conditions.

Interactive Data Table: Forced Degradation Study Conditions and Expected Outcome

| Stress Condition | Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂, RT, 24h | To evaluate susceptibility to oxidation. |

| Thermal | Solid state, 80 °C, 48h | To determine the effect of heat on the solid compound. |

| Photolytic | Solid state, ICH Q1B light conditions | To assess sensitivity to light exposure. |

Future Research Directions and Translational Perspectives for 3 2,3 Dimethoxy Benzylamino Propan 1 Ol

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol typically involves reductive amination or nucleophilic substitution. Future research should focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Key Areas for Exploration:

Catalytic Hydrogenation: Exploring the use of novel catalysts, such as non-precious metal-based catalysts (e.g., nickel, cobalt), for the reductive amination of 2,3-dimethoxybenzaldehyde (B126229) with 3-aminopropan-1-ol. This would offer a more cost-effective and environmentally friendly alternative to traditional reducing agents.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could significantly improve reaction efficiency, safety, and scalability.

Enzymatic Synthesis: The use of transaminases or other enzymes for the stereoselective synthesis of chiral derivatives of this compound could be a promising avenue for producing enantiomerically pure products for specialized applications.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |